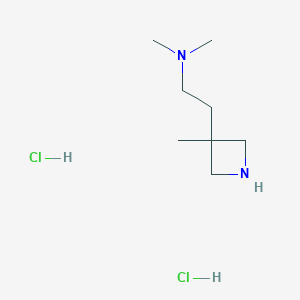

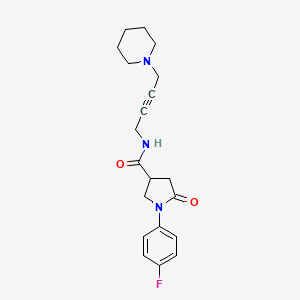

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide, commonly known as UWA-101, is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent and selective inhibitor of the reuptake of dopamine and norepinephrine, making it a promising candidate for the treatment of various neurological disorders.

Aplicaciones Científicas De Investigación

Synthesis and Cyclisation

Research by Ikeda et al. (1998) discusses the cyclisation process using triethylborane, applied to the synthesis of γ-lactones, which could potentially involve compounds similar to N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide (Ikeda, Teranishi, Nozaki, & Ishibashi, 1998). This synthesis pathway is vital for creating complex organic structures used in various applications.

Tautomerism Studies

Katritzky and Ghiviriga (1995) utilized N-(pyridin-2-yl)acetamide compounds to explore heteroaromatic tautomerism, which helps understand the stability and reactivity of related compounds (Katritzky & Ghiviriga, 1995). Understanding these properties is crucial for designing drugs and materials with specific functions.

Ligand Chemistry

Nonoyama, Tomita, and Yamasaki (1975) studied N-(2-Pyridyl)acetamide complexes of several metals, including palladium and copper, highlighting the compound's utility in coordination chemistry and potential applications in catalysis and material science (Nonoyama, Tomita, & Yamasaki, 1975).

Corrosion Inhibitors

Yıldırım and Cetin (2008) demonstrated the synthesis and evaluation of acetamide derivatives as corrosion inhibitors, an application that underscores the importance of such compounds in industrial settings to protect metals against corrosion (Yıldırım & Cetin, 2008).

Polymer Science

Mallakpour and Soltanian (2011) incorporated amino acids and acetamide derivatives into the synthesis of novel chiral poly(esterimide)s, showing the role of such compounds in creating new materials with potential applications ranging from advanced composites to nanotechnology (Mallakpour & Soltanian, 2011).

Propiedades

IUPAC Name |

2-(3-methylphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-17-5-4-6-19(15-17)16-21(24)22-12-11-18-7-9-20(10-8-18)23-13-2-3-14-23/h4-10,15H,2-3,11-14,16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSSKUCFKMRCFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCC2=CC=C(C=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2936638.png)

![Spiro[4.6]undec-3-en-2-one](/img/structure/B2936640.png)

![tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate](/img/structure/B2936645.png)

![2-[5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2936649.png)

![(4-Fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2936651.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2936654.png)

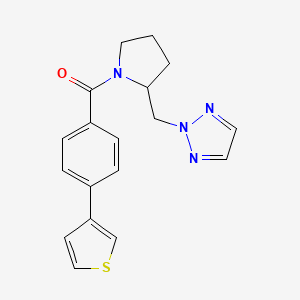

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2936655.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2936657.png)